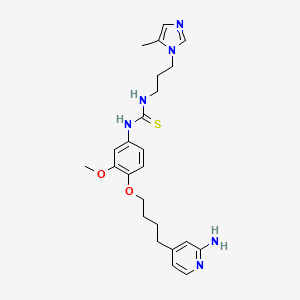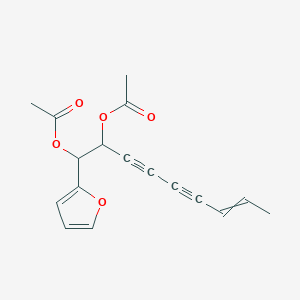![molecular formula C14H29ClN2O3 B12433254 3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12433254.png)
3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride is a synthetic organic compound with the molecular formula C14H28N2O3·HCl. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an ethylamino group, a methylpropanamido group, and a methylhexanoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Ethylamino Intermediate: The initial step involves the reaction of ethylamine with a suitable precursor to form the ethylamino intermediate.
Amidation Reaction: The ethylamino intermediate is then reacted with 2-methylpropanoyl chloride to form the 2-(ethylamino)-2-methylpropanamido intermediate.
Coupling Reaction: The 2-(ethylamino)-2-methylpropanamido intermediate is coupled with 5-methylhexanoic acid under appropriate conditions to form the final product.
Hydrochloride Formation: The final product is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[2-(Methylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride
- 3-{[2-(Propylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride
- 3-{[2-(Butylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride
Uniqueness
3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C14H29ClN2O3 |
|---|---|
Peso molecular |
308.84 g/mol |
Nombre IUPAC |
3-[[[2-(ethylamino)-2-methylpropanoyl]amino]methyl]-5-methylhexanoic acid;hydrochloride |
InChI |
InChI=1S/C14H28N2O3.ClH/c1-6-16-14(4,5)13(19)15-9-11(7-10(2)3)8-12(17)18;/h10-11,16H,6-9H2,1-5H3,(H,15,19)(H,17,18);1H |
Clave InChI |
BUUMLRRDVMVDIF-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)(C)C(=O)NCC(CC(C)C)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


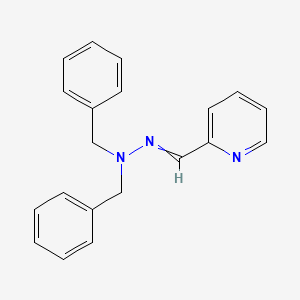



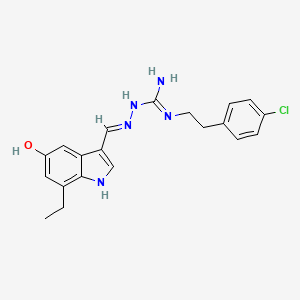
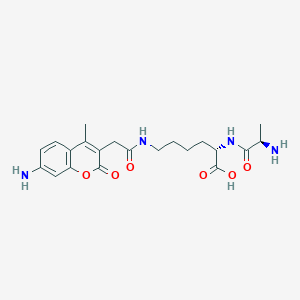
![3-phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)-sulfanylidenemethyl]amino]ethyl]-2-propenamide](/img/structure/B12433191.png)
![(4R)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one](/img/structure/B12433208.png)
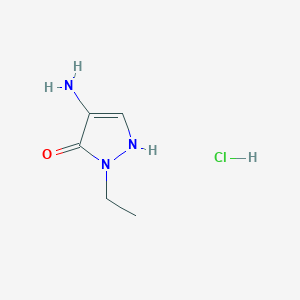


![[(2S)-5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B12433248.png)
